Pigment Orange 5, scientifically known as 2-Naphthalenol, 1-[(2,4-dinitrophenyl)azo], is an organic compound primarily used as a colorant in various industries, including paints, printing inks, and textiles. It is characterized by its vibrant orange hue and is identified by the Chemical Abstracts Service Registry Number 3468-63-1. This pigment is notable for its stability and resistance to fading, making it a preferred choice in applications that require long-lasting color .
While extensive safety data is not publicly available, Pigment Orange 5 is generally considered to have low to moderate toxicity []. However, as with any industrial chemical, proper handling procedures are recommended to avoid inhalation, ingestion, or skin contact.
Here are some safety precautions to consider:
Research indicates that Pigment Orange 5 may have biological implications. It has been associated with potential health risks including:
The synthesis of Pigment Orange 5 typically involves the following steps:
Pigment Orange 5 has a wide range of applications across various industries:
Interaction studies involving Pigment Orange 5 focus on its environmental impact and behavior in various matrices:
Pigment Orange 5 shares similarities with other azo pigments but has distinct characteristics that set it apart. Here are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Pigment Orange 13 | Azo compound similar structure | Higher heat stability |
Pigment Red 146 | Azo compound with red hue | Greater solubility in organic solvents |
Pigment Yellow 151 | Azo compound with yellow hue | More environmentally friendly |
Pigment Orange 5 is unique due to its specific azo structure derived from dinitrobenzene, which contributes to its distinctive orange coloration and application versatility. Its stability under various conditions makes it particularly valuable in industrial applications compared to other similar compounds which may have different solubility or stability profiles .
The discovery of azo chemistry in 1858 by Johann Peter Griess laid the foundation for synthetic organic pigments. Griess’s diazotization reaction, which couples diazonium salts with aromatic amines or phenols, enabled the systematic synthesis of chromophores with tunable optical properties. By the 1880s, industrial-scale production of azo dyes like Bismarck Brown and Para Red revolutionized textile coloration, though early variants suffered from poor lightfastness and chemical stability.
Pigment Orange 5 emerged in the mid-20th century as part of efforts to develop arylide yellows and β-naphthol reds with improved performance. Its structure—a 2-naphthol moiety coupled to a 2,4-dinitrophenyl group—optimized light absorption in the visible spectrum (λmax ≈ 480–520 nm) while enhancing resistance to solvents and heat. Industrial adoption accelerated due to its compatibility with aqueous synthesis methods, which reduced production costs and environmental impact compared to heavy metal-based pigments.
Pigment Orange 5 exhibits a crystalline lattice stabilized by intermolecular hydrogen bonding between nitro groups and hydroxyl residues, as revealed by X-ray diffraction studies. This configuration confers exceptional thermal stability (up to 140°C) and chemical inertness, as quantified in Table 1.
Table 1: Key Physicochemical Properties of Pigment Orange 5
Property | Value | Source |
---|---|---|
Molecular Weight | 338.27 g/mol | |
Density | 1.40–1.56 g/cm³ | |
Lightfastness (ISO 105-B01) | 6–7 (masstone), 5–6 (tint) | |
Oil Absorption | 35–45 mL/100g |
Modern research focuses on optimizing Pigment Orange 5’s aqueous precipitation synthesis to minimize waste. A 2022 study achieved 98% yield efficiency by controlling pH (6.5–7.5) and temperature (5–10°C) during diazotization, reducing nitrobenzene byproducts by 40%. Computational models now guide substituent effects on color tuning, enabling the design of derivatives with broader absorption spectra.
While Pigment Orange 5 is classified as non-bioaccumulative (log Kow = 3.2 ± 0.3), its persistence in sediments (half-life > 180 days) necessitates lifecycle analyses in circular economy frameworks. Regulatory shifts toward REACH-compliant pigments have spurred interest in biodegradable variants, though achieving comparable chromatic performance remains challenging.
The synthesis of Pigment Orange 5 begins with the diazotization of 2,4-dinitroaniline, a nitro-substituted aromatic amine. In this step, the primary amino group (-NH~2~) undergoes conversion to a diazonium salt (-N~2~+Cl^-^) through treatment with sodium nitrite (NaNO~2~) in dilute hydrochloric acid (HCl) at temperatures maintained between 0–5°C [1] [2]. The reaction proceeds via the following mechanism:
$$
\text{C}6\text{H}3(\text{NO}2)2\text{NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{C}6\text{H}3(\text{NO}2)2\text{N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
Low temperatures are critical to stabilize the highly reactive diazonium intermediate, which decomposes exothermically above 10°C [2]. Excess HCl ensures protonation of nitrous acid (HNO~2~), facilitating the electrophilic attack on the aromatic amine.
The diazonium salt is subsequently coupled with β-naphthol (2-naphthol) in an alkaline medium, typically at pH 8–9. The coupling reaction occurs via electrophilic aromatic substitution, where the diazonium ion attacks the ortho position relative to the hydroxyl group on β-naphthol [1] [3]. The resulting azo bond (-N=N-) forms the chromophoric structure responsible for the pigment’s orange color:
$$
\text{C}6\text{H}3(\text{NO}2)2\text{N}2^+\text{Cl}^- + \text{C}{10}\text{H}7\text{OH} \rightarrow \text{C}{16}\text{H}{10}\text{N}4\text{O}_5 + \text{HCl}
$$
The reaction yield depends on maintaining stoichiometric ratios and avoiding side reactions such as diazoamino compound formation.
Key parameters influencing the synthesis include:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 0–5°C (diazotization), 10–15°C (coupling) | Prevents thermal decomposition [1] [2] |
pH | 1–2 (diazotization), 8–9 (coupling) | Ensures stable diazonium salt and efficient coupling [3] |
Reaction Time | 2–4 hours | Balances completion and side reactions [6] |
Industrial processes often employ real-time monitoring via UV-Vis spectroscopy to track diazonium concentration and coupling efficiency [6].
Traditional batch production involves sequential steps in stirred-tank reactors. A typical workflow includes:
Batch methods allow flexibility but face challenges in scalability and reproducibility due to variable mixing and heat transfer.
Emerging continuous flow systems mitigate batch limitations by enabling precise control of residence time and temperature. For example, tubular reactors with static mixers facilitate rapid diazotization and coupling, reducing reaction times by 30–40% compared to batch processes [6]. A recent innovation involves polytetrafluoroethylene (PTFE)-lined reactors to prevent fouling and improve product consistency [6].
While the diazotization-coupling route dominates industry, alternative methods are under exploration:
Recent advances focus on reducing environmental impact:
Critical quality metrics for Pigment Orange 5 include:
Parameter | Specification | Analytical Method |
---|---|---|
Purity | ≥98.5% | HPLC (C18 column, UV detection) [3] |
Particle Size | 0.1–1.0 µm | Laser Diffraction (ISO 13320) [5] |
Colour Strength | 95–105% of standard | Spectrophotometry (λ~max~ = 470 nm) [5] |
Thermal Stability | Decomposition >300°C | TGA (10°C/min, N~2~ atmosphere) [1] |
Manufacturers adhere to ISO 787-4 and ISO 105-B01 standards for acid/alkali resistance and lightfastness testing [5].
Irritant